3-Chloro-1-(2-fluorophenyl)propan-1-one
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Overview
Description
3-Chloro-1-(2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1-(2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones
Scientific Research Applications
3-Chloro-1-(2-fluorophenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-fluorophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific biological pathways. The molecular targets and pathways involved would vary based on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(4-fluorophenyl)propan-1-one
- 3-Chloro-1-(2-chlorophenyl)propan-1-one
- 3-Chloro-1-(2-bromophenyl)propan-1-one
Uniqueness
3-Chloro-1-(2-fluorophenyl)propan-1-one is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-chloro-1-(2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNSDVGUYXGZDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601642 |
Source
|
Record name | 3-Chloro-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-04-9 |
Source
|
Record name | 3-Chloro-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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